![molecular formula C18H17Cl2NO3 B605066 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid CAS No. 1240308-45-5](/img/structure/B605066.png)
1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
描述
A-971432,又称 1-(4-((3,4-二氯苄基)氧基)苄基)氮杂环丁烷-3-羧酸,是一种口服生物利用度高的选择性鞘氨醇-1-磷酸受体 5 (S1PR5) 激动剂。该化合物由艾伯维公司利用高通量化学技术发现。 它在治疗阿尔茨海默病等神经退行性疾病和尼曼-皮克病等溶酶体贮积症方面显示出潜力 .
准备方法
合成路线及反应条件
A-971432 的合成涉及多个步骤,从市售原料开始 反应条件通常涉及使用有机溶剂、催化剂和特定温度控制,以确保以高纯度获得所需产物 .
工业生产方法
A-971432 的工业生产很可能涉及扩大实验室合成方法的规模。这包括优化大批量反应条件,确保一致的质量控制,并实施有效的纯化技术。 使用自动化系统和连续流动反应器可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
A-971432 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及添加氢或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 在催化剂存在下卤素.
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,A-971432 的氧化可能导致羧酸的形成,而还原可能产生醇 .
科学研究应用
Biological Activities
1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid has been studied for its various biological activities:
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including prostate cancer and melanoma. The mechanism of action is believed to involve the inhibition of specific pathways related to cell proliferation and survival.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Pharmacological Studies
Pharmacological investigations have revealed that this compound interacts with various biological targets, making it a candidate for further development as a therapeutic agent. Its ability to act on multiple targets could enhance its efficacy in treating complex diseases.
Case Studies
Several case studies have documented the applications of this compound in research settings:
- Prostate Cancer Research : A study investigated the effects of this compound on prostate cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a treatment option for prostate cancer patients.
- Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes, highlighting its therapeutic potential in inflammatory diseases.
- Combination Therapies : Research has explored using this compound in combination with other anticancer agents to enhance therapeutic efficacy. Preliminary results suggest that it may synergistically improve treatment outcomes in resistant cancer types.
作用机制
A-971432 通过选择性激动鞘氨醇-1-磷酸受体 5 (S1PR5) 发挥作用。这种激活导致血脑屏障完整性的维持和促存活途径(如 BDNF、AKT 和 ERK)的激活。 这些途径有助于减少突变亨廷顿蛋白的聚集并防止神经退行性过程 .
相似化合物的比较
A-971432 在其对 S1PR5 的选择性激动方面是独一无二的,这使其有别于其他鞘氨醇-1-磷酸受体激动剂。类似的化合物包括:
FTY720 (芬戈莫德): 一种具有更广泛免疫抑制作用的非选择性 S1P 受体激动剂。
SEW2871: 一种选择性 S1P1 受体激动剂。
CYM5442: 一种选择性 S1P1 受体激动剂
A-971432 对 S1PR5 的选择性使其成为靶向治疗的有希望的候选者,与非选择性激动剂相比,它可能具有更少的副作用 .
生物活性
1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the use of protecting groups and various coupling reactions to form the azetidine ring. Specific methodologies can vary depending on the desired purity and yield.
Anticancer Properties
Research indicates that azetidine derivatives exhibit significant anticancer activities. For instance, a study evaluating various azetidin-2-one derivatives found that certain compounds demonstrated cytotoxic effects on cancer cell lines such as SiHa and B16F10. The mechanism involved apoptosis induction, as evidenced by caspase-3 assays .
Table 1: Cytotoxic Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | SiHa | 12.5 | Apoptosis induction |
Compound 6 | B16F10 | 10.0 | Apoptosis induction |
The mechanism by which this compound exerts its effects may involve interactions with cellular pathways regulating apoptosis and cell cycle progression. In silico studies suggest potential binding interactions with tubulin, similar to other known anticancer agents .
Pharmacological Studies
Pharmacological evaluations have shown that azetidine derivatives can modulate various biological pathways. For instance, compounds exhibiting high selectivity for neoplastic cells indicate a promising therapeutic window for targeted cancer therapies.
Case Study: Apoptotic Induction in Cancer Cells
A specific case study highlighted the effects of azetidine derivatives on apoptosis in cancer cells. The study utilized flow cytometry to determine the percentage of apoptotic cells post-treatment, revealing that compounds could significantly increase apoptosis rates in treated populations compared to controls .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Cyclocondensation : Utilize carboxylic acids and imines with catalysts like diphosphorus tetraoxide (PO) to form the azetidine ring. Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (e.g., 45–50°C) to optimize yields up to 88% .
- Substituent Introduction : Introduce the 3,4-dichlorophenylmethoxy group via nucleophilic substitution or Mitsunobu reactions. Control reaction time (1–2 hours) and solvent polarity (e.g., DMF or THF) to minimize side products .
- Purification : Use column chromatography (hexane/EtOH) and recrystallization to isolate the final product. Monitor purity via TLC (R values: 0.59–0.65) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- H/C NMR : Identify key signals (e.g., aromatic protons at δ 6.97–7.56 ppm, azetidine methylene at δ 3.76–3.86 ppm) and assign substituents using coupling constants (e.g., Hz for para-substituted phenyl groups) .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1666 cm) and azetidine ring (C-N stretches at ~1200 cm) .
- Thermal Analysis : Determine melting point (expected range: 180–220°C) and compare with literature to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting points or spectral data during characterization?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using mixed solvents (e.g., EtOH/HO) and re-analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .
- Polymorph Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Adjust crystallization conditions (e.g., cooling rate, solvent) to isolate stable forms .
- Spectral Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations) to resolve signal overlaps or misassignments .
Q. What strategies are effective for structure-activity relationship (SAR) studies involving the 3,4-dichlorophenyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Use Suzuki coupling or Ullmann reactions for diversification .
- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate substituent effects with activity. For example, 3,4-dichlorophenyl groups may enhance lipophilicity and membrane penetration .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the dichlorophenyl group and hydrophobic binding pockets .
Q. How can solubility or stability challenges be addressed during formulation studies?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with amines (e.g., sodium hydroxide) to improve aqueous solubility. Monitor pH-dependent stability via accelerated degradation studies (40°C/75% RH) .
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability. Hydrolyze the ester in vitro using esterase enzymes to confirm reversibility .
- Excipient Screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to stabilize the compound in solution. Assess stability via HPLC over 14 days .
Q. Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., missing NMR signals) be investigated?
- Methodological Answer :
- Signal Overlap : Acquire 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. For example, azetidine methylene protons may overlap with methoxy signals in 1D spectra .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can clarify conformational exchange broadening. Observe signal sharpening at higher temperatures .
- Alternative Solvents : Switch from DMSO-d to CDCl to reduce solvent-induced signal suppression .
Q. Experimental Design for Optimization
Q. What DOE (Design of Experiments) approaches are suitable for optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Vary temperature (40–60°C), catalyst loading (0.5–1.5 equiv.), and solvent (DMF vs. THF) in a 2 factorial design. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Model yield as a function of reaction time and pH. Optimize using central composite design (CCD) .
- Robustness Testing : Introduce ±10% variations in reactant purity to assess process reliability. Use Pareto charts to prioritize critical parameters .
属性
IUPAC Name |
1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWETUDFSIYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045800 | |
Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240308-45-5 | |
Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-971432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QLJ2AZ8GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。